

Application Notes and Protocols for Enzymatic Determination of AMP Concentration

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Compound of Interest		
Compound Name:	Adenosine monophosphate	
Cat. No.:	B1618135	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adenosine monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a key indicator of the cell's energy status, the ratio of AMP to ATP is a critical regulator of metabolic processes, primarily through the activation of AMP-activated protein kinase (AMPK). Dysregulation of AMP levels is implicated in various diseases, including metabolic disorders and cancer. Consequently, the accurate and sensitive quantification of AMP concentration is crucial for basic research, drug discovery, and clinical diagnostics.

This document provides detailed application notes and protocols for two distinct and widely used enzymatic assays for determining AMP concentration: a highly sensitive bioluminescent assay and a classic spectrophotometric coupled-enzyme assay.

Bioluminescent Assay for AMP Determination: The AMP-Glo™ Assay

The AMP-Glo[™] Assay is a homogeneous, high-throughput bioluminescent assay designed to quantitatively measure AMP in biochemical reactions.[1] Its high sensitivity and broad dynamic range make it suitable for a wide variety of applications, including the screening of enzyme inhibitors and characterization of enzyme kinetics for AMP-producing enzymes.[2]



Principle of the AMP-Glo™ Assay

The AMP-Glo[™] Assay is a multi-step enzymatic process that culminates in the generation of a light signal directly proportional to the amount of AMP present in the sample.[3] The assay can be used to measure AMP produced in reactions that either use ATP as a substrate or those that do not.[3]

The core principle involves three sequential enzymatic reactions:

- AMP to ADP Conversion: In the first step, AMP is converted to adenosine diphosphate (ADP) by polyphosphate-AMP phosphotransferase, using polyphosphate as the phosphate donor.
 [4] If the initial enzymatic reaction contained ATP, this step also includes a reagent to remove the remaining ATP.[3]
- ADP to ATP Conversion: The newly formed ADP is then converted to adenosine triphosphate (ATP) by pyruvate kinase.
- Light Generation: Finally, the amount of ATP produced is quantified using a luciferase/luciferin reaction, which generates a stable luminescent signal.[3] The intensity of the light is directly proportional to the initial AMP concentration.[3]

Quantitative Data



Parameter	AMP-Glo™ Assay	Notes
Detection Method	Bioluminescence	Light emission measured with a luminometer.
Limit of Detection	~1.2 nM[4]	Can be improved to ~15 nM with protocol modifications ("AMP-Luc" method).[5]
Quantification Limit	~31.2 nM to 125 nM[4][5]	Dependent on the specific protocol and data analysis method used.[4]
Linear Range	High dynamic range	Produces a strong signal even at low substrate conversion.[2]
Z' Factor	> 0.7[2]	Indicates an excellent assay for high-throughput screening. [2]

Experimental Protocol: AMP-Glo™ Assay

This protocol is adapted from the Promega AMP-Glo™ Assay Technical Manual.[3] It is recommended to perform an AMP standard curve with each experiment.[3]

Materials:

- AMP-Glo[™] Assay Kit (containing AMP-Glo[™] Reagent I, AMP-Glo[™] Reagent II, Kinase-Glo® One Solution, and AMP standard)
- White, opaque multi-well plates (96- or 384-well)
- Luminometer
- Multichannel pipettes or automated pipetting station
- Enzyme reaction buffer
- Samples containing AMP



Procedure:

- Reagent Preparation:
 - Thaw all assay components completely at room temperature, except for AMP-Glo™
 Reagent II, which should be kept on ice after thawing.[3]
 - Prepare the AMP Detection Solution by mixing AMP-Glo™ Reagent II and Kinase-Glo®
 One Solution according to the kit instructions.[3]
- AMP Standard Curve Preparation:
 - Prepare a series of AMP standards by performing serial dilutions of the provided AMP stock solution in the same buffer as your samples.[3] A typical range would be from 0 to 10 μM AMP.
- Assay Protocol (96-well plate format):
 - Add 25 μL of your sample or AMP standard to the wells of the white, opaque plate.
 - Add 25 μL of AMP-Glo[™] Reagent I to each well. Mix gently by orbital shaking.[3]
 - Incubate for 60 minutes at room temperature. This step terminates the initial reaction, removes any remaining ATP, and converts AMP to ADP.[3]
 - \circ Add 50 μ L of the prepared AMP Detection Solution to each well. Mix gently by orbital shaking.[3]
 - Incubate for 60 minutes at room temperature. This step converts ADP to ATP and generates the luminescent signal.[3]
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the average luminescence of the no-AMP control from all other measurements to obtain the net luminescence.



- Plot the net luminescence values for the AMP standards against their corresponding concentrations to generate a standard curve.
- Determine the AMP concentration in the unknown samples by interpolating their net luminescence values from the standard curve.

Spectrophotometric Coupled-Enzyme Assay for AMP Determination

This assay provides a classic, cost-effective method for determining AMP concentration by coupling its conversion to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[6][7] This method is particularly useful when a luminometer is not available.

Principle of the Coupled-Enzyme Assay

This assay involves a three-step enzymatic cascade:

- AMP to ADP Conversion: Adenylate kinase (also known as myokinase) catalyzes the transfer of a phosphate group from ATP to AMP, producing two molecules of ADP.[8]
 - o AMP + ATP ⇌ 2 ADP
- ADP-dependent Pyruvate Formation: The ADP generated is then used by pyruvate kinase
 (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, regenerating ATP in the process.
 - 2 ADP + 2 PEP → 2 ATP + 2 Pyruvate
- NADH Oxidation: Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.[9]
 - \circ 2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺

The rate of NADH oxidation is directly proportional to the amount of AMP in the sample and is measured as a decrease in absorbance at 340 nm.[10]

Quantitative Data



Parameter	Spectrophotometric Coupled-Enzyme Assay	Notes
Detection Method	UV-Visible Spectrophotometry	Absorbance measured at 340 nm.
Limit of Detection	Micromolar (μM) range[9]	Less sensitive than bioluminescent assays.[11]
Linear Range	Typically linear within a defined concentration range of NADH.	Requires careful optimization of enzyme and substrate concentrations.

Experimental Protocol: Spectrophotometric Coupled-Enzyme Assay

This protocol is a synthesized method based on the principles of coupled enzymatic assays for nucleotide determination.[8][12][13]

Materials:

- UV-transparent cuvettes or microplates
- Spectrophotometer capable of measuring absorbance at 340 nm
- Adenylate kinase (AK)
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- Phosphoenolpyruvate (PEP)
- NADH
- ATP
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂)



· Samples containing AMP

Procedure:

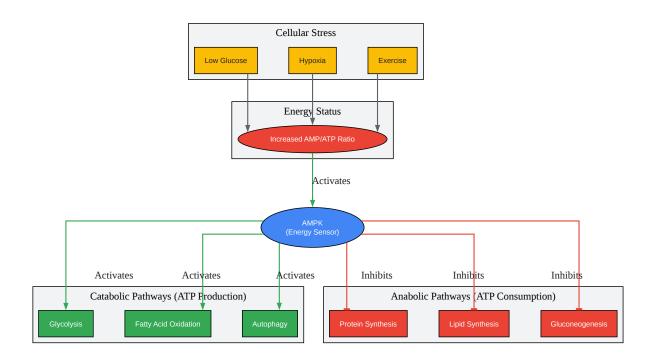
- Reagent Preparation:
 - Prepare stock solutions of all enzymes and reagents in the assay buffer.
 - Prepare a "Coupling Enzyme Mix" containing PK and LDH in assay buffer.
 - Prepare a "Reaction Mix" containing assay buffer, PEP, NADH, and ATP.
- Assay Protocol (Cuvette format, 1 mL final volume):
 - o To a 1 mL cuvette, add:
 - 800 µL of Reaction Mix (final concentrations: ~1-2 mM PEP, ~0.2-0.3 mM NADH, ~0.5-1 mM ATP)
 - 50 μL of Coupling Enzyme Mix (final activity: ~5-10 units/mL PK, ~7-12 units/mL LDH)
 - 50 μL of Adenylate Kinase (final activity: ~5-10 units/mL)
 - Mix gently by inverting the cuvette.
 - Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm until stable.
 - Initiate the reaction by adding 100 μL of the AMP-containing sample.
 - Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
- Data Analysis:
 - Calculate the rate of change in absorbance per minute (ΔA_{340} /min) from the initial linear portion of the reaction curve.



- The concentration of AMP can be calculated using the Beer-Lambert law (A = ϵ cl), where ϵ for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
- AMP concentration (μ M) = (Δ A₃₄₀/min * 1,000,000) / (2 * 6220 * path length in cm)
 - Note: The rate is divided by 2 because one molecule of AMP leads to the oxidation of two molecules of NADH.

Visualizations Signaling Pathway: AMP-Activated Protein Kinase (AMPK) Pathway



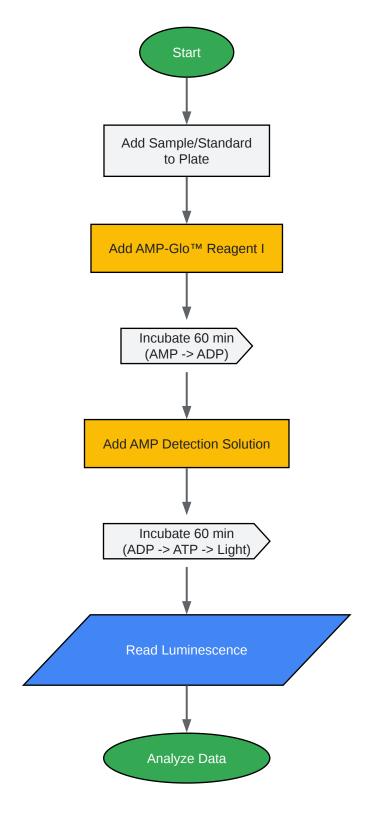


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Caption: AMPK signaling pathway activated by an increased AMP/ATP ratio.

Experimental Workflow: AMP-Glo™ Assay



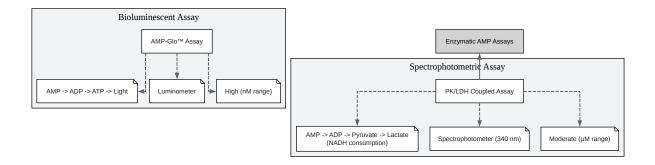


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Caption: Experimental workflow for the AMP-Glo™ Assay.



Logical Relationship: Comparison of AMP Assay Methods



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Caption: Comparison of bioluminescent and spectrophotometric AMP assays.

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